(2-Ethoxy-phenyl)-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-phenyl)-morpholin-4-yl-methanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a morpholine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-phenyl)-morpholin-4-yl-methanone typically involves the reaction of 2-ethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-phenyl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of (2-Ethoxy-phenyl)-morpholin-4-yl-methanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
(2-Ethoxy-phenyl)-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-phenyl)-morpholin-4-yl-methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-phenyl)-piperidin-4-yl-methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(2-Ethoxy-phenyl)-morpholin-4-yl-ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.
Uniqueness
(2-Ethoxy-phenyl)-morpholin-4-yl-methanone is unique due to the presence of both the ethoxy group and the morpholine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
BDTASQWPPDEZPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.